TTBK1 vs. TTBK2 Isoform Selectivity
TTBK1-IN-2 exhibits measurable selectivity for TTBK1 over the closely related homolog TTBK2, with a selectivity ratio of approximately 18-fold based on IC50 values. This degree of isoform discrimination is functionally relevant given that TTBK2 inhibition is genetically linked to spinocerebellar ataxia type 11 (SCA11) pathology [1][2]. In contrast, dual TTBK1/2 inhibitors such as TTBK1/2-IN-2 (compound 9) show IC50s of 384 nM for TTBK1 and 175 nM for TTBK2—a selectivity ratio of approximately 0.46 (i.e., TTBK2 is more potently inhibited than TTBK1) .
| Evidence Dimension | Isoform selectivity: TTBK1 inhibition vs. TTBK2 inhibition |
|---|---|
| Target Compound Data | TTBK1 IC50: 240 nM; TTBK2 IC50: 4220 nM |
| Comparator Or Baseline | TTBK1/2-IN-2: TTBK1 IC50 384 nM, TTBK2 IC50 175 nM (TTBK2 > TTBK1 potency) |
| Quantified Difference | Selectivity ratio (TTBK2 IC50 / TTBK1 IC50): ~17.6-fold for TTBK1-IN-2 vs. ~0.46-fold for TTBK1/2-IN-2 |
| Conditions | In vitro biochemical kinase inhibition assay; Chemical Probes Portal selectivity assessment |
Why This Matters
TTBK1-IN-2's ~18-fold selectivity margin enables target-specific interrogation of TTBK1 biology without the confounding variable of simultaneous TTBK2 inhibition, a critical requirement for experiments where TTBK2-related SCA11 toxicity must be avoided.
- [1] Chemical Probes Portal. Probe TTBK1-IN-2: Selectivity Assessment. The Structural Genomics Consortium. View Source
- [2] Ikeuchi Y, de la Torre A, Matsuda F, et al. The crystal structure of the catalytic domain of tau tubulin kinase 2 in complex with a small-molecule inhibitor. Sci Rep. 2020;10:3567. View Source
